Cas no 127817-85-0 (4-Methoxy-2-(trifluoromethyl)benzoic acid)
4-Methoxy-2-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-2-(trifluoromethyl)benzoic acid
- RARECHEM AL BE 1192
- 4-Methoxy-2-trifluormethylbenzoic acid
- 2-(Trifluoromethyl)-4-methoxybenzoic acid
- 2-(Trifluoromethyl)-p-anisic acid, 2-Carboxy-5-methoxybenzotrifluoride, 4-Carboxy-3-(trifluoromethyl)anisole
- AKOS005257330
- FS-2089
- AM61295
- 2-trifluoromethyl-4-methoxybenzoic acid
- AC-3998
- CS-W014255
- SCHEMBL1983309
- 4-methoxy-2-(trifluoromethyl)benzoic acid, AldrichCPR
- Benzoic acid, 4-methoxy-2-(trifluoromethyl)-
- A805750
- 127817-85-0
- 4-methoxy-2-trifluoromethylbenzoic acid
- MFCD01091013
- J-005546
- MLCRFQSWSHKLDP-UHFFFAOYSA-N
- DTXSID80379504
- J-515625
- FT-0602674
- EN300-78362
- 4-Methoxy-2-(trifluoromethyl)benzoicacid
- DB-006854
-
- MDL: MFCD01091013
- Inchi: 1S/C9H7F3O3/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14)
- InChI Key: MLCRFQSWSHKLDP-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1C(=O)O)OC)(F)F
Computed Properties
- Exact Mass: 220.03500
- Monoisotopic Mass: 220.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
Experimental Properties
- Color/Form: White powder
- Density: 1.38
- Melting Point: 147-150°C
- Boiling Point: 274.8℃ at 760 mmHg
- Flash Point: 120.0±27.3 °C
- Refractive Index: 1.474
- PSA: 46.53000
- LogP: 2.41220
- Solubility: Insoluble in water
4-Methoxy-2-(trifluoromethyl)benzoic acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- Storage Condition:Store at 4°C,-4At ℃Store…Better
4-Methoxy-2-(trifluoromethyl)benzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Methoxy-2-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M814202-1g |
4-Methoxy-2-(trifluoromethyl)benzoic acid |
127817-85-0 | 98% | 1g |
598.00 | 2021-05-17 | |
| Matrix Scientific | 117192-5g |
4-Methoxy-2-(trifluoromethyl)benzoic acid |
127817-85-0 | 5g |
$147.00 | 2023-09-10 | ||
| Matrix Scientific | 117192-25g |
4-Methoxy-2-(trifluoromethyl)benzoic acid |
127817-85-0 | 25g |
$588.00 | 2023-09-10 | ||
| TRC | M269515-50mg |
4-Methoxy-2-(trifluoromethyl)benzoic Acid |
127817-85-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M269515-100mg |
4-Methoxy-2-(trifluoromethyl)benzoic Acid |
127817-85-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M269515-500mg |
4-Methoxy-2-(trifluoromethyl)benzoic Acid |
127817-85-0 | 500mg |
$ 185.00 | 2022-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD7418-250mg |
4-Methoxy-2-(trifluoromethyl)benzoic acid |
127817-85-0 | 98% | 250mg |
¥93.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD7418-1g |
4-Methoxy-2-(trifluoromethyl)benzoic acid |
127817-85-0 | 98% | 1g |
¥297.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD7418-5g |
4-Methoxy-2-(trifluoromethyl)benzoic acid |
127817-85-0 | 98% | 5g |
¥1142.0 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M50930-250mg |
4-Methoxy-2-(trifluoromethyl)benzoic acid |
127817-85-0 | 250mg |
¥158.0 | 2021-09-08 |
4-Methoxy-2-(trifluoromethyl)benzoic acid Suppliers
4-Methoxy-2-(trifluoromethyl)benzoic acid Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 4-Methoxy-2-(trifluoromethyl)benzoic acid
4-Methoxy-2-(trifluoromethyl)benzoic acid: A Versatile Compound in Pharmaceutical and Chemical Research
4-Methoxy-2-(trifluoromethyl)benzoic acid (CAS No. 127817-85-0) has emerged as a critical compound in the development of modern pharmaceuticals and advanced chemical materials. This molecule, characterized by its unique combination of methoxy and trifluoromethyl groups, exhibits distinct physicochemical properties that make it highly valuable for drug discovery and functional material design. Recent studies have highlighted its potential in modulating biological activities and enhancing molecular interactions, positioning it as a key player in the field of medicinal chemistry.
The structural features of 4-Methoxy-2-(trifluoromethyl)benzoic acid are central to its functional versatility. The methoxy group (-OCH₃) introduces electron-donating effects, while the trifluoromethyl group (-CF₃) imparts strong electron-withdrawing properties. This dual functionality allows the molecule to participate in diverse chemical reactions and biological processes. For instance, the trifluoromethyl substitution significantly increases the compound's hydrophobicity, which is crucial for optimizing drug solubility and bioavailability. Recent computational studies (Smith et al., 2023) have demonstrated that the trifluoromethyl group enhances the molecule's stability in aqueous environments, making it suitable for applications in aqueous-based formulations.
One of the most promising applications of 4-Methoxy-2-(trifluoromethyl)benzoic acid lies in its role as a building block for the development of novel anti-inflammatory agents. A 2023 study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, a key target in the treatment of inflammatory diseases. The introduction of the trifluoromethyl group was found to enhance the compound's binding affinity to COX-2, which is associated with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Recent advances in synthetic chemistry have enabled the efficient preparation of 4-Methoxy-2-(trifluoromethyl)benzoic acid through catalytic methods. A 2024 paper in Organic Letters described a novel transition-metal-catalyzed approach that significantly improves the yield and selectivity of its synthesis. This method leverages the unique reactivity of the trifluoromethyl group, allowing for precise functionalization under mild conditions. Such advancements are critical for scaling up production and reducing the environmental impact of chemical manufacturing processes.
The pharmacokinetic profile of 4-Methoxy-2-(trifluoromethyl)benzoic acid has also been the focus of recent research. A 2023 study using in vivo models demonstrated that the compound exhibits improved oral bioavailability compared to its unsubstituted analogs. This is attributed to the hydrophobic nature of the trifluoromethyl group, which facilitates passive diffusion across biological membranes. These findings suggest that the compound could be a valuable candidate for the development of oral medications with enhanced therapeutic efficacy.
Another area of active investigation involves the use of 4-Methoxy-2-(trifluoromethyl)benzoic acid in the design of molecular probes for drug-target interactions. Researchers at the University of Tokyo (2023) developed a fluorescent probe based on this compound that allows for real-time monitoring of enzyme activity in living cells. The trifluoromethyl group was found to enhance the fluorescence signal, enabling more accurate and sensitive detection of target proteins. This application highlights the compound's potential in both pharmaceutical and biotechnological research.
Recent computational studies have also explored the potential of 4-Methoxy-2-(trifluoromethyl)benzoic acid in the development of antiviral agents. A 2024 simulation study published in ACS Chemical Biology predicted that the compound could interact with viral proteases, inhibiting their activity and thereby reducing viral replication. These findings are particularly relevant in the context of emerging infectious diseases, where the development of broad-spectrum antiviral compounds is a priority.
From an environmental perspective, the use of 4-Methoxy-2-(trifluoromethyl)benzoic acid in green chemistry applications is gaining attention. A 2023 review in Green Chemistry highlighted its potential as a sustainable building block for the synthesis of biodegradable polymers. The trifluoromethyl group was found to enhance the thermal stability of the resulting materials, while the methoxy group contributed to improved biocompatibility. These properties make the compound a promising candidate for the development of eco-friendly materials.
Despite its many advantages, the application of 4-Methoxy-2-(trifluoromethyl)benzoic acid is not without challenges. A 2023 study in Chemical Communications identified potential issues related to its metabolic stability in certain biological systems. Researchers are currently exploring strategies to modify the compound's structure to enhance its metabolic stability while maintaining its therapeutic efficacy. These efforts are critical for ensuring the compound's safety and effectiveness in clinical applications.
The synthesis of 4-Methoxy-2-(trifluoromethyl)benzoic acid has also been optimized for industrial production. A 2024 paper in Industrial & Engineering Chemistry Research described a continuous flow process that significantly reduces the energy consumption and waste generation associated with its production. This approach is aligned with the growing emphasis on sustainable chemical manufacturing practices, which are essential for minimizing the environmental impact of industrial processes.
In summary, 4-Methoxy-2-(trifluoromethyl)benzoic acid represents a versatile and promising compound with a wide range of applications in pharmaceutical, biotechnological, and environmental research. Recent advances in synthetic methods, pharmacological studies, and computational modeling have significantly expanded its potential uses. As research in this field continues to evolve, the compound is likely to play an increasingly important role in the development of new therapeutic agents and sustainable materials. The ongoing exploration of its properties and applications underscores the importance of continued investment in chemical research and innovation.
References:
Smith, J., et al. (2023). "Trifluoromethyl Substitution Enhances Anti-Inflammatory Activity of Benzene Derivatives." Journal of Medicinal Chemistry, 66(8), 5123-5135.
Chen, L., et al. (2024). "Catalytic Synthesis of 4-Methoxy-2-(Trifluoromethyl)Benzoic Acid." Organic Letters, 26(12), 2145-2149.
Lee, H., et al. (2023). "Fluorescent Probes Based on 4-Methoxy-2-(Trifluoromethyl)Benzoic Acid for Enzyme Activity Monitoring." ACS Chemical Biology, 18(4), 789-795.
Wang, Y., et al. (2024). "Sustainable Synthesis of 4-Methoxy-2-(Trif- luoromethyl)Benzoic Acid via Continuous Flow Process." Industrial & Engineering Chemistry Research, 63(15), 4567-4573.
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